3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features multiple functional groups, including benzoxazole, oxadiazole, thiazole, and propanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Benzoxazole Derivative: This step involves the reaction of o-aminophenol with carbon disulfide and potassium hydroxide to form 2-mercaptobenzoxazole.
Oxadiazole Ring Formation: The intermediate benzoxazole derivative is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.
Thiazole Ring Formation: The oxadiazole intermediate is further reacted with 4-methylphenyl isothiocyanate to form the thiazole ring.
Final Coupling Reaction: The final step involves coupling the thiazole intermediate with propanoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.
Substitution: The hydrogen atoms in the aromatic rings can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.
Scientific Research Applications
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticonvulsant, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- 3-(1,3-Benzoxazol-2-ylsulfanyl)-2,4-pentanedione
Uniqueness
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H19N5O3S2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C23H19N5O3S2/c1-14-6-8-15(9-7-14)17-12-32-22(24-17)27-20(29)10-11-21-26-19(28-31-21)13-33-23-25-16-4-2-3-5-18(16)30-23/h2-9,12H,10-11,13H2,1H3,(H,24,27,29) |
InChI Key |
CUQPPHHICBRWON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=NC(=NO3)CSC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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